4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride
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Overview
Description
4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride typically involves multiple steps, starting with the formation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The cyano group can be oxidized to form a carboxylic acid.
Reduction: : The cyano group can be reduced to form an amine.
Substitution: : The ethyl and morpholine groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: : Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: : Various nucleophiles in the presence of a suitable leaving group.
Major Products Formed
Oxidation: : 4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide carboxylic acid.
Reduction: : 4-amino-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide.
Substitution: : Various derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Studied for its therapeutic potential in treating various diseases.
Industry: : Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include other benzothiazole derivatives, which may have different substituents or core structures. These compounds may exhibit similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties.
List of Similar Compounds
Benzothiazole: : A core structure found in many derivatives.
Cyano-substituted benzothiazoles: : Compounds with a cyano group attached to the benzothiazole ring.
Morpholine-substituted benzothiazoles: : Compounds with a morpholine group attached to the benzothiazole ring.
Biological Activity
4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a cyano group, a benzothiazole moiety, and a morpholinopropyl substituent, contributing to its unique biological profile.
Anticancer Properties
Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines.
A study demonstrated that related benzothiazole compounds had IC50 values in the micromolar range against human cancer cell lines, indicating their potential for development as anticancer agents .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HeLa | 12.5 |
Compound B | MCF-7 | 15.0 |
4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide | A549 | TBD |
Antimicrobial Activity
The antimicrobial activity of benzothiazole derivatives has also been extensively researched. Compounds with similar structures have shown promising results against a range of bacterial and fungal pathogens. For example, the minimum inhibitory concentration (MIC) values for related compounds were reported as follows:
Compound | Pathogen | MIC (µg/mL) |
---|---|---|
Compound C | E. coli | 250 |
Compound D | S. aureus | 100 |
4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide | C. albicans | TBD |
The mechanism by which this compound exerts its biological effects is likely multifactorial. Benzothiazole derivatives are known to interact with various biological targets, including:
- Enzyme Inhibition : Many benzothiazoles act as inhibitors of key enzymes involved in cancer progression and microbial metabolism.
- Receptor Modulation : These compounds may modulate receptor activity, influencing cellular signaling pathways critical for cell survival and proliferation.
- DNA Interaction : Some studies suggest that benzothiazoles can intercalate into DNA, disrupting replication and transcription processes.
Case Studies
Several case studies highlight the efficacy of benzothiazole derivatives in preclinical models:
- Study on Anticancer Activity : A recent study evaluated the anticancer effects of a series of benzothiazole derivatives in xenograft models. The results indicated a significant reduction in tumor size and improved survival rates in treated groups compared to controls .
- Antimicrobial Efficacy : In another study, a derivative similar to 4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide was tested against multi-drug resistant strains of bacteria, showing promising results with MIC values lower than those of standard antibiotics .
Properties
IUPAC Name |
4-cyano-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S.ClH/c1-2-19-5-3-6-21-22(19)26-24(31-21)28(12-4-11-27-13-15-30-16-14-27)23(29)20-9-7-18(17-25)8-10-20;/h3,5-10H,2,4,11-16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBERIUSHTVKISF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC=C(C=C4)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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